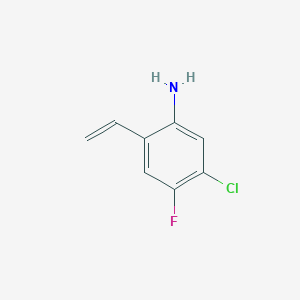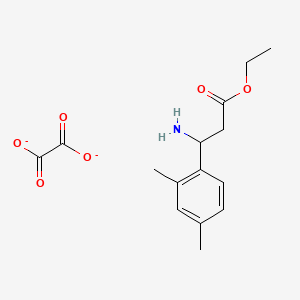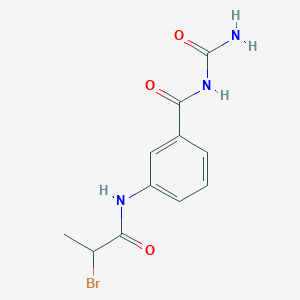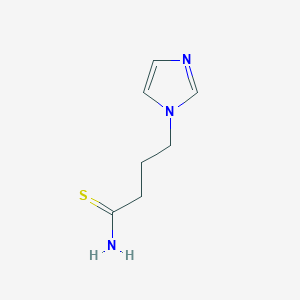
Benzenamine, 5-chloro-2-ethenyl-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 5-chloro-2-ethenyl-4-fluoro-: is an aromatic amine compound characterized by the presence of a benzene ring substituted with chlorine, ethenyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-chloro-2-ethenyl-4-fluoro- typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the chlorine, ethenyl, and fluorine groups are introduced under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, where each substituent is introduced sequentially. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-chloro-2-ethenyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as aluminum chloride (AlCl₃) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 5-chloro-2-ethenyl-4-fluoro- is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: The compound’s unique structure makes it a candidate for research in medicinal chemistry. It may be explored for its potential as a therapeutic agent or as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of Benzenamine, 5-chloro-2-ethenyl-4-fluoro- involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, depending on its functional groups and the nature of the substituents. For example, the ethenyl group may undergo polymerization reactions, while the amine group can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
- Benzenamine, 5-chloro-2-ethynyl-4-fluoro-
- Benzenamine, 2-ethenyl-4-fluoro-N-methyl-
- Benzenamine, 3-(1-piperazinyl)-
Comparison: Compared to similar compounds, Benzenamine, 5-chloro-2-ethenyl-4-fluoro- is unique due to the specific arrangement of its substituentsAdditionally, the ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
496916-77-9 |
|---|---|
Molecular Formula |
C8H7ClFN |
Molecular Weight |
171.60 g/mol |
IUPAC Name |
5-chloro-2-ethenyl-4-fluoroaniline |
InChI |
InChI=1S/C8H7ClFN/c1-2-5-3-7(10)6(9)4-8(5)11/h2-4H,1,11H2 |
InChI Key |
JTIYJFVXZQDWTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)


![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
